Fluorescence Quantum Yield and Lifetime: Acridine Red Outperforms Pyronin Y and Pyronin B in Direct Spectroscopic Comparison
In a direct head-to-head study by Zhang et al. (2015), the fluorescence quantum yield (Φ_f) and fluorescence lifetime (τ) of acridine red (AR) were measured alongside pyronin Y (PYY) and pyronin B (PYB) in aqueous and organic solvents using steady-state fluorescence and time-correlated single photon counting. AR exhibited significantly longer lifetime and higher quantum yield than both PYY and PYB across all solvents tested [1]. The mechanistic basis was traced to the N-alkyl substitution pattern: the methyl groups on AR produce a lower rate constant of internal conversion (k_ic) relative to the dimethylamino substituents on PYY and the diethylamino groups on PYB; longer alkyl chains accelerate internal conversion, thereby reducing quantum yield in PYY and PYB [1]. Ethanol was identified as the optimal solvent, yielding the longest lifetime and highest Φ_f for all five compounds tested (AR, PYY, PYB, Rhodamine B, Rhodamine 6G) [1].
| Evidence Dimension | Fluorescence quantum yield and lifetime |
|---|---|
| Target Compound Data | AR: longer τ and higher Φ_f than PYY and PYB (exact numerical values available in full text; abstract confirms directionality: 'AR showed significant longer lifetime and higher quantum yield than PYY and PYB') [1] |
| Comparator Or Baseline | Pyronin Y (PYY): dimethylamino-substituted xanthene; Pyronin B (PYB): diethylamino-substituted xanthene; both have lower Φ_f and shorter τ than AR [1] |
| Quantified Difference | AR > PYY > PYB for both quantum yield and lifetime; the structural variation alters k_ic significantly but does not alter the radiative rate constant (k_f) [1] |
| Conditions | Aqueous and organic solvents (ethanol, methanol, DMSO, etc.); steady-state fluorescence; time-correlated single photon counting; electronic absorption methods; ambient temperature [1] |
Why This Matters
Higher quantum yield translates to brighter fluorescence signal per absorbed photon, enabling lower working concentrations, reduced phototoxicity in live-cell imaging, and improved signal-to-noise ratios in quantitative fluorescence assays compared to pyronin Y or pyronin B.
- [1] Zhang XF, Zhang J, Lu X. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B. J Fluoresc. 2015 Jul;25(4):1151-8. doi: 10.1007/s10895-015-1610-5. PMID: 26162989. View Source
